molecular formula C8H13NO B1288749 2-Azaspiro[4.4]nonan-1-one CAS No. 1004-51-9

2-Azaspiro[4.4]nonan-1-one

Cat. No.: B1288749
CAS No.: 1004-51-9
M. Wt: 139.19 g/mol
InChI Key: QLBOURVDEBOSCJ-UHFFFAOYSA-N
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Description

2-Azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonan-1-one can be achieved through phosphine-catalyzed [3+2] cycloaddition reactions. For instance, the reaction between 2-methylene γ-lactams and acrylates in the presence of phosphine catalysts yields spiro-heterocyclic products . Another method involves the use of Raney Nickel and ammonia in ethanol under hydrogen atmosphere to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of phosphine-catalyzed reactions and hydrogenation processes are likely candidates for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and molecular oxygen.

    Reduction: Raney Nickel and hydrogen gas are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles are employed under mild conditions.

Major Products

    Oxidation: Formation of nitroxides.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-Azaspiro[4.4]nonan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonan-1-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The nitrogen atom in the ring system can participate in hydrogen bonding and other interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azaspiro[44]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-azaspiro[4.4]nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-7-8(5-6-9-7)3-1-2-4-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBOURVDEBOSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616481
Record name 2-Azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-51-9
Record name 2-Azaspiro[4.4]nonan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-azaspiro[4.4]nonan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the research on synthesizing 2-Azaspiro[4.4]nonan-1-ones via phosphine-catalyzed [3+2]-cycloadditions?

A1: The research presented in the papers highlights a novel synthetic route to access 2-Azaspiro[4.4]nonan-1-ones. This class of compounds holds significant interest in medicinal chemistry due to their potential biological activities. The reported phosphine-catalyzed [3+2]-cycloaddition offers a straightforward and efficient method for constructing the spirocyclic scaffold, expanding the synthetic toolbox for chemists exploring new drug candidates. [, ]

Q2: Can you provide more details about the specific reaction conditions employed in the synthesis?

A2: While both papers ["Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions" [] and "Synthesis of 2‐Azaspiro[4.4]nonan‐1‐ones via Phosphine‐Catalyzed [3 + 2]‐Cycloadditions" []] focus on phosphine-catalyzed [3+2]-cycloadditions for synthesizing 2-Azaspiro[4.4]nonan-1-ones, they do not delve into specific reaction conditions. Further research and publications would be needed to obtain detailed information on reaction parameters such as catalyst loading, solvent, temperature, and reaction time. This information would be crucial for optimizing the synthesis and exploring the scope of the methodology.

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